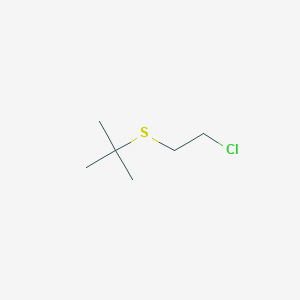

tert-Butyl 2-chloroethyl sulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 2-chloroethyl sulfide is a useful research compound. Its molecular formula is C6H13ClS and its molecular weight is 152.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Toxicological Studies

Tert-butyl 2-chloroethyl sulfide is utilized in toxicological research to understand the effects of sulfur mustard analogs. These studies often focus on:

- Mechanisms of Action : The compound serves as a model for studying the cytotoxic effects of sulfur mustard, which is known to cause severe skin and respiratory damage. Research has shown that exposure to similar compounds can lead to systemic diffusion in biological systems, affecting internal organs and inducing neurological disorders .

- Biomarker Development : Studies have identified biomarkers associated with exposure to sulfur mustard analogs, including conjugates with glutathione and cysteine, which can be tracked in plasma samples .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Neutralizing Agents : Research indicates that certain drugs, such as methimazole, can effectively neutralize the cytotoxic effects of sulfur mustard and its derivatives like this compound. Methimazole reacts with the compound to form less harmful products, showcasing its potential as a treatment strategy against chemical warfare agents .

- Cancer Research : There is ongoing research into the chemopreventive properties of compounds that could mitigate the carcinogenic effects associated with exposure to sulfur mustard derivatives. The ability of specific agents to prevent tumor formation in animal models has been documented .

Environmental Impact Studies

The compound's stability and persistence in the environment make it a subject of study regarding:

- Decontamination Methods : Investigations into effective decontamination strategies for environments contaminated with chemical warfare agents often include assessments of how this compound behaves under various conditions and treatments .

Case Study 1: Systemic Effects of Sulfur Mustard Analogues

A study involving hairless mice exposed to (2-chloroethyl)-ethyl-sulfide demonstrated significant systemic diffusion and neurological damage post-exposure. The research highlighted the presence of specific biomarkers in plasma that indicated internal damage, reinforcing the need for effective medical countermeasures against such toxicants .

Case Study 2: Neutralization Efficacy

Research on methimazole's interaction with this compound revealed that it significantly reduces cytotoxicity associated with exposure to this compound. The study provided insights into how structural modifications in neutralizing agents could enhance their efficacy against chemical warfare agents .

化学反应分析

Hydrolysis Mechanism

tert-Butyl 2-chloroethyl sulfide undergoes hydrolysis, likely via an SN1 mechanism involving a sulfonium ion intermediate. This reaction pathway is analogous to that observed in similar sulfides like CEES (2-chloroethyl ethyl sulfide), where the leaving group (Cl⁻) departs to form a sulfonium ion, followed by hydrolysis to yield a diol and sulfur-containing byproducts . While direct experimental data for this compound is limited, the structural similarity to CEES suggests comparable reactivity under acidic or basic conditions.

Key Observations :

-

SN1 Pathway : Rate-determining formation of a sulfonium ion intermediate.

-

Solvent Effects : Reaction rates are influenced by solvent composition (e.g., ethanol-water mixtures) .

Colorimetric Analysis

This compound exhibits reactivity toward thymolphthalein, producing a yellow-colored complex with an absorption maximum at ~444 nm . This reaction is well-documented for n-butyl 2-chloroethyl sulfide , and similar behavior may extend to the tert-butyl derivative due to structural analogies.

Reaction Conditions :

-

Reagent : Thymolphthalein.

-

Detection : UV-Vis spectroscopy at 444 nm.

Oxidative Reactions

The compound may participate in selective oxidation under catalytic conditions. For example, tribromide (Br₃⁻/Br₂) and copper(II) nitrate can oxidize sulfides to sulfoxides via bromosulfonium intermediates, as observed in CEES systems . While not explicitly confirmed for this compound, the presence of a sulfur atom and alkylating chlorine groups suggests potential reactivity under analogous conditions.

Proposed Mechanism :

-

Formation of a bromosulfonium intermediate:

R-S-R’+Br2→R-SBr-R’+ -

Selective oxidation to sulfoxide (R-SO-R’), avoiding overoxidation to sulfone .

Alkylation and Biological Interactions

As a sulfide derivative, this compound may exhibit alkylating properties , targeting nucleophilic sites (e.g., proteins, DNA) under physiological conditions. This behavior is consistent with sulfur mustard analogs, where alkylating agents disrupt cellular functions via covalent bond formation .

Research Considerations

-

Structural Similarity : Reactions inferred from analogs (e.g., CEES, n-butyl derivatives) require experimental validation for this compound.

-

Catalytic Systems : Copper(II) and tribromide-based catalysts may enhance reaction rates or selectivity, as observed in sulfide oxidation .

-

Safety and Applications : While not a mustard agent, its reactivity suggests potential use in chemical synthesis or decontamination strategies, akin to solvent-free catalysts for sulfide oxidation .

属性

CAS 编号 |

4303-44-0 |

|---|---|

分子式 |

C6H13ClS |

分子量 |

152.69 g/mol |

IUPAC 名称 |

2-(2-chloroethylsulfanyl)-2-methylpropane |

InChI |

InChI=1S/C6H13ClS/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |

InChI 键 |

FTZZXHJHQHXYRA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)SCCCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。